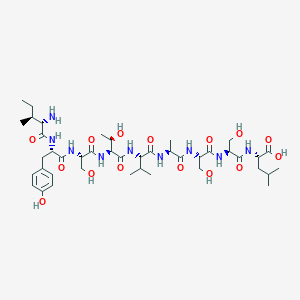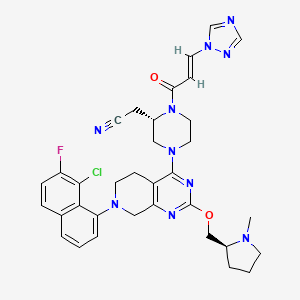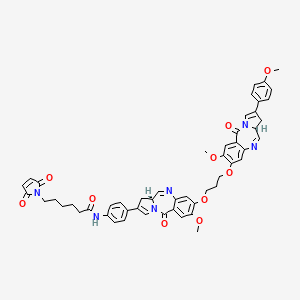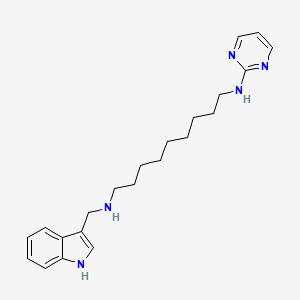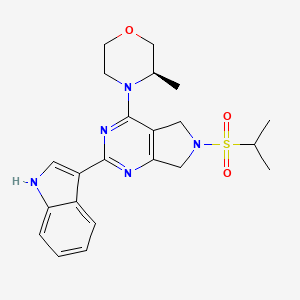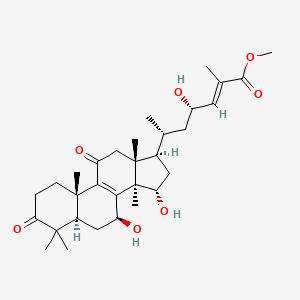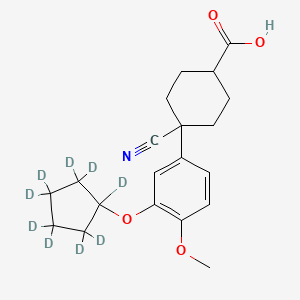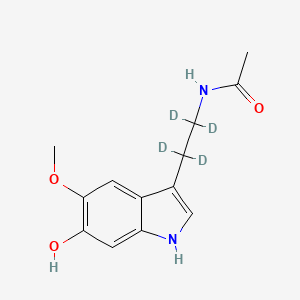
6-Hydroxy Melatonin-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy Melatonin-d4 is a deuterium-labeled derivative of 6-Hydroxy Melatonin. This compound is primarily used in scientific research as a stable isotope-labeled standard. The incorporation of deuterium atoms into the molecule makes it useful for various analytical and pharmacokinetic studies, particularly in the field of drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy Melatonin-d4 involves the deuteration of 6-Hydroxy MelatoninOne common method involves the use of deuterated reagents and solvents under controlled conditions to achieve the desired level of deuteration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications for research and analytical purposes .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy Melatonin-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The deuterium atoms can be replaced with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce deuterated analogs with modified functional groups .
Scientific Research Applications
6-Hydroxy Melatonin-d4 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Hydroxy Melatonin-d4 is similar to that of melatonin. It acts as a full agonist of the MT1 and MT2 receptors, which are involved in regulating circadian rhythms and sleep-wake cycles. Additionally, it exhibits antioxidant and neuroprotective properties, making it more potent in these regards compared to melatonin .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy Melatonin: The non-deuterated form of 6-Hydroxy Melatonin-d4, which shares similar biological activities but lacks the stable isotope labeling.
N-Acetylserotonin: Another melatonin metabolite with similar receptor agonist properties.
5-Methoxytryptamine: A related compound with similar neuroprotective and antioxidant effects.
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise analytical measurements. This makes it particularly valuable in pharmacokinetic studies and drug development, where accurate quantitation is essential .
Properties
Molecular Formula |
C13H16N2O3 |
|---|---|
Molecular Weight |
252.30 g/mol |
IUPAC Name |
N-[1,1,2,2-tetradeuterio-2-(6-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C13H16N2O3/c1-8(16)14-4-3-9-7-15-11-6-12(17)13(18-2)5-10(9)11/h5-7,15,17H,3-4H2,1-2H3,(H,14,16)/i3D2,4D2 |
InChI Key |
OMYMRCXOJJZYKE-KHORGVISSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=CC(=C(C=C21)OC)O)C([2H])([2H])NC(=O)C |
Canonical SMILES |
CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B12422853.png)
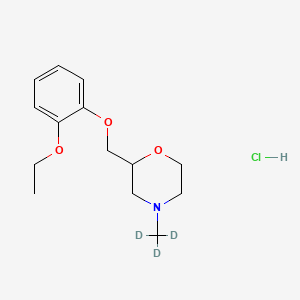
![(S)-2-(2-Fluoroethoxy)ethyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B12422861.png)
![1-[[4-(propanoylamino)pyrazol-1-yl]methyl]-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B12422879.png)
